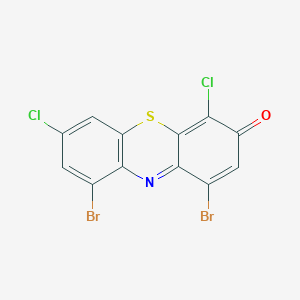
Tetrakis(tert-butylsulfanyl)butatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(tert-butylsulfanyl)butatriene is a unique organosulfur compound characterized by the presence of four tert-butylsulfanyl groups attached to a butatriene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-butylsulfanyl)butatriene typically involves the reaction of polyhalogenated butadienes with thiolates. For instance, the reaction of pentachlorobutadiene with thiolates in ethanol at room temperature leads to the formation of thiosubstituted butadienes, which can be further treated with potassium tert-butoxide to yield this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(tert-butylsulfanyl)butatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Tetrakis(tert-butylsulfanyl)butatriene has several applications in scientific research:
Material Science: It is used in the synthesis of polymers and as a building block for creating complex molecular structures.
Organic Synthesis: The compound serves as a precursor for various thiosubstituted compounds, which are valuable in organic synthesis.
Biological Applications: Thiosubstituted compounds, including this compound, have shown potential biological activity, such as enzyme inhibition.
Mécanisme D'action
The mechanism of action of Tetrakis(tert-butylsulfanyl)butatriene involves its interaction with molecular targets through its sulfanyl groups. These groups can participate in redox reactions, forming reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Tetrakis(propargylisocyanide) Copper (I) Complex: This compound shares a similar tetrakis structure but with different functional groups.
Tetra-tert-butyl-29H, 31H-Phthalocyanine: Another compound with tert-butyl groups, used in optical materials.
Propriétés
Numéro CAS |
62897-21-6 |
|---|---|
Formule moléculaire |
C20H36S4 |
Poids moléculaire |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-17(2,3)21-15(22-18(4,5)6)13-14-16(23-19(7,8)9)24-20(10,11)12/h1-12H3 |
Clé InChI |
KKYNPEJISVEFII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC(=C=C=C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)




![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)

![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)




![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
